1H,1H,2H,2H-Perfluorotetradeciltriclorosilano

Descripción general

Descripción

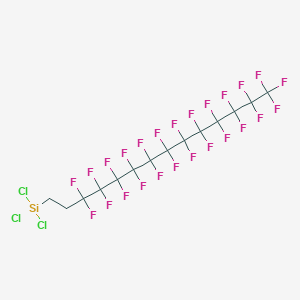

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is a fluorinated silane compound known for its unique properties, including high hydrophobicity and chemical resistance. This compound is widely used in various industrial applications, particularly in surface modification and coatings, due to its ability to form highly stable and hydrophobic layers.

Aplicaciones Científicas De Investigación

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane has a wide range of applications in scientific research, including:

Surface Modification: Used to create superhydrophobic and oleophobic surfaces on various substrates, including glass, metals, and polymers.

Coatings: Applied in the development of anti-corrosion and anti-fouling coatings for marine and industrial equipment.

Microfluidics: Utilized in the fabrication of microfluidic devices to control fluid flow and prevent contamination.

Biomedical Applications: Investigated for use in drug delivery systems and medical device coatings to enhance biocompatibility and reduce biofouling.

Mecanismo De Acción

Target of Action

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is a fluorosilane that can be used as a low surface energy material . Its primary targets are surfaces where it forms a hydrophobic coating with high wetting properties and contact angle .

Mode of Action

The compound interacts with its targets by forming self-assembled monolayers on surfaces . This interaction results in the surfaces becoming hydrophobic, which means they repel water .

Biochemical Pathways

It’s known that the compound can be used to prepare superhydrophobic-superoleophilic membranes for oil–water separation . This suggests that it may affect the pathways related to surface tension and intermolecular interactions.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in surface properties. For example, surfaces treated with this compound exhibit increased hydrophobicity . This can be particularly useful in applications such as oil-water separation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane. For instance, the presence of moisture can affect the compound’s ability to form a stable, hydrophobic coating . Therefore, it’s crucial to consider the specific environmental conditions when using this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is typically synthesized through the reaction of perfluorotetradecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

C14H19F13OH+SiCl3→C14H19F13SiCl3+HCl

Industrial Production Methods: In industrial settings, the production of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane involves large-scale reactions in specialized reactors designed to handle highly reactive and corrosive materials. The process includes:

Reactant Preparation: Ensuring the purity and anhydrous nature of the reactants.

Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize side reactions.

Product Isolation: Using distillation or other separation techniques to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Substitution: Nucleophiles like alcohols, amines, or thiols under mild to moderate conditions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Polymeric siloxanes.

Substitution: Functionalized silanes with various organic groups.

Comparación Con Compuestos Similares

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Comparison: 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance compared to shorter-chain analogs. This makes it particularly suitable for applications requiring extreme durability and stability under harsh conditions.

Propiedades

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl3F25Si/c15-43(16,17)2-1-3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)42/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHTUOVNMZYWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl3F25Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382353 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-50-6 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

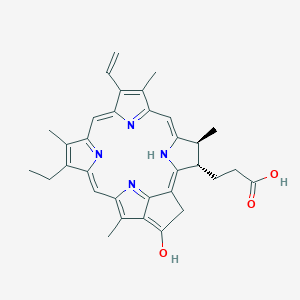

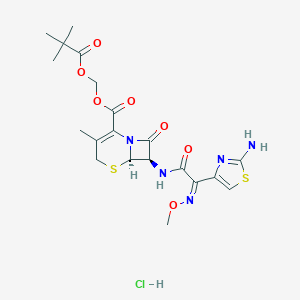

![(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B11444.png)

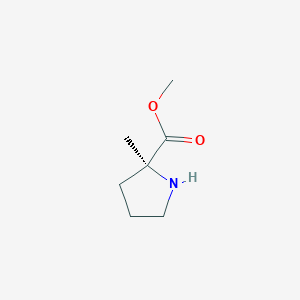

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)